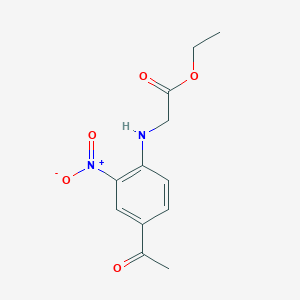

ethyl N-(4-acetyl-2-nitrophenyl)glycinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-acetyl-2-nitroanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-3-19-12(16)7-13-10-5-4-9(8(2)15)6-11(10)14(17)18/h4-6,13H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIBUYVHXXZMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"ethyl N-(4-acetyl-2-nitrophenyl)glycinate stability and storage"

An In-depth Technical Guide to the Stability and Storage of Ethyl N-(4-acetyl-2-nitrophenyl)glycinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

This compound is a multifaceted organic molecule featuring several key functional groups that dictate its chemical behavior, stability, and handling requirements. As a derivative of nitrophenylalanine, it belongs to a class of compounds widely utilized as intermediates in organic synthesis and pharmaceutical development.[1] The presence of an ethyl ester, a secondary amine, an acetyl group, and a nitroaromatic ring system introduces specific vulnerabilities and dictates a precise approach to its storage and handling to ensure its integrity for research and development applications.

This guide provides a comprehensive overview of the stability profile of this compound, grounded in the principles of physical organic chemistry and supported by data from analogous structures. We will explore its inherent chemical properties, potential degradation pathways, and provide field-proven protocols for its storage, handling, and stability assessment.

Compound Profile and Physicochemical Properties

Structural Features:

-

Ethyl Ester Group: Susceptible to hydrolysis under both acidic and basic conditions.[4]

-

Nitroaromatic System: The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation but can render the molecule susceptible to nucleophilic substitution and light-induced degradation (photolysis).[5][6]

-

Acetyl Group: A relatively stable ketone functionality.

-

Secondary Amine (glycinate moiety): Can be a site for oxidation.

Predicted Physicochemical Properties:

| Property | Predicted Value / Information | Source / Rationale |

| Molecular Formula | C₁₂H₁₄N₂O₅ | Based on ethyl ester of C₁₀H₁₀N₂O₅ |

| Molecular Weight | 266.25 g/mol | Calculated from molecular formula |

| Appearance | White to slightly yellowish powder | Inferred from similar compounds like Acetyl-glycine 4-nitrophenyl ester.[1] |

| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Acetone) and sparingly soluble in water. | General property of similar organic esters. |

| pKa | ~3.91 (for the parent carboxylic acid) | The ester form will not have this acidic proton.[3] |

Critical Stability Factors and Potential Degradation Pathways

The long-term stability of this compound is primarily influenced by three environmental factors: moisture, pH, and light. Understanding the degradation mechanisms associated with these factors is crucial for preserving the compound's purity and potency.

Hydrolytic Degradation

The most significant and probable degradation pathway for this molecule is the hydrolysis of the ethyl ester bond.[7] This reaction, literally "splitting with water," can be catalyzed by the presence of acids or bases.[4]

-

Mechanism: The ester linkage is attacked by a water molecule (or hydroxide ion), leading to the cleavage of the C-O bond and formation of the parent carboxylic acid, N-(4-acetyl-2-nitrophenyl)glycine, and ethanol.

-

Causality: Basic hydrolysis (saponification) is typically much faster and is irreversible because the resulting carboxylate anion is deprotonated and is not susceptible to nucleophilic attack by the alcohol.[8] Acid-catalyzed hydrolysis is a reversible equilibrium process.[7]

-

Consequence: The formation of the parent acid impurity alters the physicochemical properties of the material and is a critical quality attribute to monitor.

Photodegradation

Nitroaromatic compounds are known to be sensitive to ultraviolet (UV) light.[6] Photons can excite the molecule to a higher energy state, initiating degradation reactions.

-

Mechanism: While the specific pathway for this molecule is unstudied, related nitrophenols have been shown to degrade into radicals and other byproducts upon UV irradiation.[6] The energy from light can lead to complex reactions, including cleavage of the C-N bond or reactions involving the nitro group itself.

-

Causality: The nitro group can absorb UV radiation, and this energy can be channeled into bond-breaking pathways. The presence of organic solvents can sometimes accelerate this process through mechanisms like hydrogen atom abstraction.[9]

-

Consequence: Photodegradation can lead to a complex mixture of impurities and a visible change in the material's color (e.g., darkening). It is a critical factor, especially for materials stored in transparent or semi-transparent containers.

The diagram below illustrates the primary degradation pathways.

Caption: Primary degradation routes for the target compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, a stringent storage and handling protocol is mandatory. The following recommendations are based on best practices for analogous chemical structures.[2][10][11]

Long-Term Storage

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows the rate of all chemical reactions, including hydrolysis. This is the standard condition cited for the parent acid.[2] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidative degradation and minimizing hydrolysis. |

| Container | Amber Glass Vial with Tightly Sealed Cap | Protects from light to prevent photodegradation. Glass is inert, and a tight seal prevents moisture ingress.[12] |

| Dessication | Store within a desiccator | Provides a secondary barrier against ambient moisture, which is critical for preventing hydrolysis. |

Handling Workflow

Proper handling is as crucial as correct storage. All manipulations should be performed with the goal of minimizing exposure to detrimental environmental factors.

Caption: A self-validating workflow for handling the compound.

Expertise & Experience: The step of equilibrating the container to room temperature before opening (Step D) is critical and often overlooked. Opening a cold vial immediately exposes the cold solid to moist ambient air, causing water to condense directly onto the compound, significantly increasing the risk of hydrolysis.

Framework for a Comprehensive Stability Study

To formally establish a re-test period or shelf-life, a structured stability study is required, following established industry guidelines such as those from the ICH.[13][14] The purpose of such a study is to provide evidence on how the quality of the substance varies over time under the influence of temperature, humidity, and light.[13]

Experimental Design

A robust study would include long-term, accelerated, and forced degradation conditions.

| Study Type | Storage Condition | Purpose |

| Long-Term | 2-8°C | To establish the re-test period under recommended storage conditions. |

| Accelerated | 25°C / 60% RH & 40°C / 75% RH | To predict the long-term stability profile and identify potential degradation products more quickly.[15] |

| Forced Degradation | Acidic, Basic, Oxidative, Thermal, and Photolytic Stress | To identify the likely degradation products and establish the intrinsic stability of the molecule. This is crucial for developing a stability-indicating analytical method.[16] |

Stability Testing Workflow

Caption: A logical flow for a formal stability study.

Analytical Methodologies for Stability Assessment

A self-validating stability program relies on robust analytical methods capable of separating the intact compound from its potential degradation products.

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | The primary technique for determining assay (potency) and purity . A reverse-phase C18 column is typically a good starting point. The method must be "stability-indicating," meaning it can resolve the main peak from all known degradation products. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used during forced degradation studies to identify the mass of unknown impurity peaks. This is essential for confirming the structure of degradation products, such as the hydrolyzed parent acid. |

| Karl Fischer Titration | To determine the water content of the solid material. An increase in water content over time can indicate improper storage or packaging failure. |

| Visual Appearance | A simple but important test to note any changes in the color or physical state of the material over time. |

Conclusion

The stability of this compound is intrinsically linked to its molecular structure. The ethyl ester and nitroaromatic functionalities represent the most probable sites of degradation via hydrolysis and photolysis, respectively. By implementing a rigorous storage protocol centered on cold (2-8°C), dry, and dark conditions , researchers can effectively preserve the integrity of this valuable synthetic intermediate. For drug development professionals, conducting formal stability studies according to ICH guidelines is a mandatory step to ensure the quality, safety, and efficacy of any resulting product. The protocols and insights provided in this guide serve as a robust framework for achieving these objectives.

References

-

MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved from [Link]

-

Chemsrc. (n.d.). N-(4-Nitrophenyl)glycine ethyl ester. Retrieved from [Link]

-

Frontiers in Chemistry. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Retrieved from [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

-

European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-acetyl-2-nitrophenyl)glycine. Retrieved from [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

-

Seth-Smith, H. M. B., & Edwards, R. (2006). Bacterial pathways for degradation of nitroaromatics. Chemical Society Reviews, 35(10), 962-971. Retrieved from [Link]

-

MDPI. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

-

SGS Belgium. (n.d.). Pharmaceutical Stability Testing and Storage. Retrieved from [Link]

-

van der Goot, A. J., et al. (1997). Degradation of nitroaromatic compounds by microorganisms. Applied Microbiology and Biotechnology, 48(4), 435-442. Retrieved from [Link]

-

Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1479-1481. Retrieved from [Link]

-

Physical Chemistry Chemical Physics. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Retrieved from [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. N-(4-Acetyl-2-nitrophenyl)glycine | 4662-68-4 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications [mdpi.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. japsonline.com [japsonline.com]

- 15. www3.paho.org [www3.paho.org]

- 16. Pharmaceutical Stability Testing and Storage | SGS Belgium [sgs.com]

Methodological & Application

"experimental protocol for ethyl N-(4-acetyl-2-nitrophenyl)glycinate synthesis"

An Application Note and Protocol for the Synthesis of Ethyl N-(4-acetyl-2-nitrophenyl)glycinate

Introduction

This compound is a valuable synthetic intermediate, primarily utilized in the preparation of various heterocyclic compounds, including certain classes of benzodiazepines.[1][2][3] Benzodiazepines are a broad class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[3] The strategic placement of the acetyl, nitro, and glycinate ester functionalities on the phenyl ring makes this molecule a versatile precursor for constructing complex molecular architectures in medicinal and materials chemistry.

This document provides a comprehensive, field-tested protocol for the synthesis of this compound via the N-alkylation of 4-acetyl-2-nitroaniline with ethyl bromoacetate. It delves into the mechanistic rationale behind the procedural steps, offers guidance on reaction monitoring and troubleshooting, and outlines methods for the purification and characterization of the final product.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction:

-

Reactants: 4-acetyl-2-nitroaniline and Ethyl Bromoacetate

-

Product: this compound

-

Key Reagents: Potassium Carbonate (Base), Dimethylformamide (Solvent)

Mechanistic Rationale & Experimental Design

The core of this synthesis is the N-alkylation of a secondary aniline. However, the nucleophilicity of the amine in 4-acetyl-2-nitroaniline is significantly diminished. This is a critical consideration that dictates the required reaction conditions.

Expertise & Experience: Why Forcing Conditions are Necessary

The amino group in 4-acetyl-2-nitroaniline is a poor nucleophile due to the powerful electron-withdrawing effects of two specific groups on the aromatic ring:

-

Ortho-Nitro Group (-NO₂): Exerts a strong-I (inductive) and -M (mesomeric or resonance) effect, pulling electron density away from the benzene ring and, consequently, from the amino group.

-

Para-Acetyl Group (-COCH₃): Also an electron-withdrawing group, further deactivating the amine.

This reduced electron density on the nitrogen atom makes it less likely to attack the electrophilic carbon of ethyl bromoacetate.[4][5] To overcome this, the protocol employs two key strategies:

-

Use of a Base: A moderately strong base, potassium carbonate (K₂CO₃), is used to deprotonate the amine. This generates the corresponding anilide anion, a significantly more potent nucleophile, which can readily participate in the subsequent Sₙ2 reaction.

-

Elevated Temperature: Heating the reaction mixture provides the necessary activation energy to overcome the high energy barrier associated with the reaction of a deactivated nucleophile.[4]

Trustworthiness: Ensuring a Self-Validating Protocol

To ensure reproducibility and success, this protocol incorporates in-process checks and a robust purification strategy. Thin-Layer Chromatography (TLC) is used to monitor the reaction's progress, confirming the consumption of starting materials and the formation of the product. This prevents premature or unnecessarily long reaction times. A multi-step work-up followed by column chromatography ensures the isolation of a high-purity final product, which is then validated through standard analytical techniques.

Experimental Protocol

Materials and Equipment

| Reagents & Solvents | Equipment |

| 4-acetyl-2-nitroaniline | Round-bottom flask (100 mL) |

| Ethyl bromoacetate | Reflux condenser |

| Potassium carbonate (K₂CO₃), anhydrous | Magnetic stirrer and stir bar |

| N,N-Dimethylformamide (DMF), anhydrous | Heating mantle with temperature control |

| Ethyl acetate (EtOAc) | Separatory funnel |

| Hexane | Rotary evaporator |

| Deionized water | Thin-Layer Chromatography (TLC) plates (silica gel) |

| Brine (saturated NaCl solution) | UV lamp for TLC visualization |

| Anhydrous magnesium sulfate (MgSO₄) | Glassware for column chromatography |

Reagent Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 4-acetyl-2-nitroaniline | 180.16 | 1.80 g | 10.0 mmol | 1.0 |

| Ethyl bromoacetate | 167.00 | 1.84 g (1.25 mL) | 11.0 mmol | 1.1 |

| Potassium carbonate | 138.21 | 2.07 g | 15.0 mmol | 1.5 |

| DMF (solvent) | - | 30 mL | - | - |

Step-by-Step Methodology

1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetyl-2-nitroaniline (1.80 g, 10.0 mmol). b. Add anhydrous potassium carbonate (2.07 g, 15.0 mmol). c. Add 30 mL of anhydrous N,N-Dimethylformamide (DMF). d. Attach a reflux condenser to the flask.

Scientist's Note: The use of anhydrous solvent and reagents is critical. Water can compete as a nucleophile, leading to the hydrolysis of ethyl bromoacetate and reducing the overall yield.

2. Addition of Alkylating Agent: a. While stirring the suspension at room temperature, add ethyl bromoacetate (1.25 mL, 11.0 mmol) dropwise using a syringe. b. A slight excess of the alkylating agent is used to ensure complete consumption of the limiting starting aniline. However, a large excess should be avoided to minimize the potential for N,N-dialkylation, a common side reaction.[4]

3. Reaction Execution: a. Heat the reaction mixture to 80°C using a heating mantle. b. Maintain vigorous stirring and allow the reaction to proceed for 4-6 hours.

4. In-Process Monitoring (TLC): a. Monitor the reaction progress every hour using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent system). b. Spot the starting material (4-acetyl-2-nitroaniline), a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. c. The reaction is complete upon the disappearance of the starting aniline spot.

5. Work-up and Extraction: a. Once the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into a beaker containing 150 mL of cold deionized water. This will precipitate the crude product. c. Stir for 15 minutes, then transfer the mixture to a separatory funnel. d. Extract the aqueous phase three times with ethyl acetate (3 x 50 mL). e. Combine the organic layers. f. Wash the combined organic phase with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts. g. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

6. Purification: a. Purify the crude solid by flash column chromatography on silica gel. b. Use a gradient eluent system, starting with a Hexane:Ethyl Acetate mixture of 9:1 and gradually increasing the polarity to 7:3. c. Collect fractions containing the desired product (identified by TLC) and combine them. d. Evaporate the solvent to yield pure this compound as a solid.

7. Product Characterization: a. Determine the melting point of the purified solid. b. Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the structure and purity of the final compound. The expected molecular weight is 266.24 g/mol .

Visualized Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Caption: A workflow diagram illustrating the key stages of the synthesis. (Max-width: 760px)

Key Mechanistic Step Visualization

This diagram illustrates the crucial nucleophilic attack that forms the C-N bond.

Caption: The core Sₙ2 reaction between the anilide and the alkyl halide. (Max-width: 760px)

Safety and Handling

-

Ethyl bromoacetate is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

DMF is a skin irritant and can be absorbed through the skin. Avoid contact and use in a fume hood.

-

Always exercise caution when heating organic solvents. Ensure the reaction setup is secure and away from ignition sources.

References

- S. K. Sridhar, M. Saravanan, and A. Ramesh, "Synthesis and antibacterial screening of hydrazones, Schiff and Mannich bases of isatin derivatives," European Journal of Medicinal Chemistry, vol. 36, no. 7-8, pp. 615-625, 2001. (Note: This reference provides context for the utility of similar precursors in medicinal chemistry.)

-

Ayuk, E. L., Afoke, P. A., Aronimo, S. B., & Olowolafe, T. A. (2020). SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. International Journal of Research -GRANTHAALAYAH, 8(9), 368-382. [Link]

-

Eastes, J. W., Aldridge, M. H., & Kamlet, M. J. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 922-928. [Link]

-

BYJU'S. (2020, July 2). Preparation of p-Nitroacetanilide. [Link]

-

Nowacki, M., & Stilinović, V. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate. [Link]

-

Wikipedia contributors. (2024, January 20). Benzodiazepine. In Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Application Note: Mass Spectrometry Characterization of Ethyl N-(4-acetyl-2-nitrophenyl)glycinate

Abstract

This application note provides a comprehensive guide to the characterization of ethyl N-(4-acetyl-2-nitrophenyl)glycinate using mass spectrometry. The protocols detailed herein are designed to offer a robust methodology for the structural elucidation and confirmation of this compound, which holds potential significance in medicinal chemistry and drug discovery. This document outlines the theoretical basis for the fragmentation of this molecule, detailed experimental protocols for high-resolution mass spectrometry, and a discussion of the expected results, including a predicted fragmentation pathway. The methodologies are grounded in established principles of mass spectrometry, ensuring scientific integrity and reproducibility.

Introduction

This compound is a multifaceted organic molecule incorporating several key functional groups: a nitroaromatic ring, an acetyl group, and an ethyl glycinate side chain. The precise characterization of such molecules is a critical step in drug development and chemical synthesis, ensuring purity, confirming identity, and providing insights into potential metabolic pathways. Mass spectrometry stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.

This guide is designed to walk researchers through the process of analyzing this compound using electrospray ionization (ESI) mass spectrometry coupled with tandem mass spectrometry (MS/MS). ESI is a soft ionization technique that is particularly well-suited for polar molecules, minimizing in-source fragmentation and preserving the molecular ion for subsequent analysis.[1][2] By coupling ESI with high-resolution mass analyzers and collision-induced dissociation (CID), we can systematically fragment the molecule and deduce its structure from the resulting fragment ions.

Predicted Molecular Formula and Mass

Molecular Formula: C₁₂H₁₄N₂O₅

Predicted Monoisotopic Mass: 266.0897 g/mol

Experimental Workflow

The overall experimental workflow for the mass spectrometric characterization of this compound is depicted below. This process begins with careful sample preparation, followed by infusion into the mass spectrometer, data acquisition, and finally, spectral interpretation.

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Materials and Methods

Reagents and Solvents

-

This compound (analytical standard)

-

Methanol (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

Sample Preparation Protocol

-

Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution to a final concentration of 1 µg/mL in a 1:1 (v/v) mixture of methanol and deionized water.

-

Acidification: To promote protonation and enhance ionization efficiency in positive ion mode, add formic acid to the working solution to a final concentration of 0.1%.[3]

-

Sonication: Briefly sonicate the working solution for 5 minutes to ensure complete dissolution and homogeneity.

Mass Spectrometry Protocol

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

-

Sample Introduction: Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): 1.0 - 1.5 L/min

-

Drying Gas (N₂): 8.0 - 10.0 L/min

-

Source Temperature: 100 - 150 °C

-

Note: These parameters should be optimized for the specific instrument being used.

-

-

Mass Analyzer Settings:

-

Full Scan (MS1): Acquire spectra in the m/z range of 50-500 to identify the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 267.0976) as the precursor ion for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

-

Predicted Fragmentation Pathway and Data Interpretation

The fragmentation of this compound is expected to be driven by its various functional groups. The aromatic nitro group, the acetyl substituent, and the ethyl ester of the glycine side chain will all influence the fragmentation pattern. Aromatic compounds are known to produce stable molecular ions.

The presence of a nitro group ortho to the glycine substituent can lead to characteristic "ortho effects," which may involve intramolecular rearrangements and specific neutral losses.[4] The fragmentation of the ethyl ester will likely proceed through cleavages adjacent to the carbonyl group and the ester oxygen.

Sources

The Strategic Role of Ethyl N-(4-acetyl-2-nitrophenyl)glycinate in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the efficient synthesis of complex molecular scaffolds is paramount. Ethyl N-(4-acetyl-2-nitrophenyl)glycinate has emerged as a key intermediate, particularly in the construction of the privileged 1,4-benzodiazepine core, a framework central to a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis and application of this versatile intermediate, offering field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.

Introduction: The Significance of a Versatile Building Block

This compound is a substituted N-phenylglycine ester. Its strategic importance lies in the orthogonal reactivity of its functional groups: the nitro group, which can be selectively reduced to an amine, and the ester and acetyl moieties that can participate in or direct subsequent chemical transformations. This unique arrangement makes it an ideal precursor for the synthesis of various heterocyclic compounds, most notably the 7-acetyl-1,4-benzodiazepine skeleton. Benzodiazepines are a cornerstone in medicinal chemistry, with applications as anxiolytics, anticonvulsants, muscle relaxants, and hypnotics.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1293926-69-8 | Chemical Suppliers |

| Molecular Formula | C₁₂H₁₄N₂O₅ | Calculated |

| Molecular Weight | 266.25 g/mol | Calculated |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title intermediate is logically approached through the nucleophilic substitution of a suitable starting material with glycine ethyl ester. A common and efficient precursor is 4-chloro-3-nitroacetophenone.[2]

Reaction Rationale and Mechanistic Insight

The synthesis hinges on the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitro and acetyl groups on the phenyl ring activates the chlorine atom for displacement by the amino group of glycine ethyl ester. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

Materials:

-

4-Chloro-3-nitroacetophenone

-

Glycine ethyl ester hydrochloride

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitroacetophenone (1 equivalent).

-

Addition of Reagents: Add anhydrous DMF to dissolve the starting material. To this solution, add glycine ethyl ester hydrochloride (1.1 equivalents) followed by the dropwise addition of triethylamine (2.2 equivalents) at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Application in Pharmaceutical Synthesis: The Gateway to 7-Acetyl-1,4-Benzodiazepines

The primary utility of this compound lies in its role as a precursor to 7-acetyl-1,4-benzodiazepines. This transformation involves a two-step sequence: reduction of the nitro group followed by intramolecular cyclization.

The Strategic Reduction and Cyclization Cascade

The conversion of the nitro group to an amine is a critical step. This is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon) or with reducing agents like tin(II) chloride. The resulting ortho-aminoaniline derivative is then primed for cyclization. Heating this intermediate, often in the presence of a catalytic amount of acid, promotes the intramolecular condensation between the newly formed amine and the ester carbonyl, leading to the formation of the seven-membered diazepine ring.

Protocol: Synthesis of a 7-Acetyl-1,4-Benzodiazepine-2-one Derivative

This protocol outlines the general procedure for the conversion of this compound to a benzodiazepine core structure.

Materials:

-

This compound

-

Palladium on carbon (10% w/w) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Methanol or Ethanol

-

Hydrochloric acid (if using SnCl₂)

-

Toluene or Xylene

-

p-Toluenesulfonic acid (catalytic amount)

-

Sodium bicarbonate

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

Step 1: Reduction of the Nitro Group

-

Method A: Catalytic Hydrogenation

-

Dissolve this compound (1 equivalent) in methanol or ethanol in a hydrogenation vessel.

-

Add 10% Pd/C (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude amino derivative.

-

-

Method B: Tin(II) Chloride Reduction

-

Dissolve this compound (1 equivalent) in ethanol.

-

Add a solution of SnCl₂·2H₂O (4-5 equivalents) in concentrated hydrochloric acid.

-

Heat the mixture to reflux for 1-2 hours, monitoring by TLC.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

-

Step 2: Intramolecular Cyclization

-

Reaction Setup: Dissolve the crude ethyl N-(4-acetyl-2-aminophenyl)glycinate in toluene or xylene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux, azeotropically removing the ethanol and water formed during the reaction. Monitor the progress by TLC.

-

Work-up and Purification: Once the reaction is complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography to yield the desired 7-acetyl-1,4-benzodiazepine-2-one derivative.

Conclusion and Future Perspectives

This compound serves as a highly valuable and versatile intermediate in the synthesis of pharmaceutically relevant 1,4-benzodiazepine derivatives. The protocols detailed herein provide a robust framework for its preparation and subsequent elaboration. The strategic placement of functional groups allows for a streamlined approach to complex heterocyclic scaffolds. Future applications may explore the use of this intermediate in the synthesis of other classes of bioactive molecules and in the development of novel, more efficient catalytic systems for its transformation. The continued exploration of such key intermediates will undoubtedly accelerate the discovery and development of new therapeutic agents.

References

-

Ettmayer, P., Chloupek, S., & Weigand, K. (2003). Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones. Journal of Combinatorial Chemistry, 5(3), 253–259. [Link]

-

IntechOpen. (2019). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

-

Metoree. 11 Nitroacetanilide Manufacturers in 2025. [Link]

-

MDPI. (2006). 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. [Link]

-

MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

- Patents, Google. Process for preparing benzodiazepines.

- Patents, Google. Process for the Preparation of Ethyl-N-(2,3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride.

- Patents, Google. Process for synthesizing N-acetylglycine using novel promoters.

-

Scholars Research Library. Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3- dihydro-1H, 3H-1,4-benzodiazepin. [Link]

-

VTechWorks. Design and Synthesis of Novel Benzodiazepines. [Link]

Sources

Application Notes and Protocols for the Antimicrobial Screening of N-acetylphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylphenyl derivatives represent a versatile class of synthetic compounds that have attracted considerable attention in medicinal chemistry for their broad spectrum of pharmacological activities. The strategic incorporation of an N-acetylphenyl moiety can significantly alter a molecule's lipophilicity and electronic character, thereby enhancing its interaction with biological targets.[1] While their therapeutic potential has been explored in various contexts, their role as antimicrobial agents is a rapidly emerging field of interest.[2][3][4] Initial investigations have revealed that specific derivatives possess notable inhibitory activity against pathogenic bacteria, marking them as a valuable scaffold for the discovery of novel antibiotics to address the escalating crisis of antimicrobial resistance.[2]

The successful identification and progression of new antimicrobial leads are fundamentally dependent on the application of standardized and reproducible screening methodologies.[5] This guide provides a comprehensive framework of detailed protocols for the in vitro assessment of the antimicrobial properties of N-acetylphenyl derivatives. The core focus is on the quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), supplemented by a qualitative preliminary screening using the agar disk diffusion method.[6] To ensure the generation of high-fidelity, comparable data, all protocols are grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Core Principles of Antimicrobial Susceptibility Testing

A firm grasp of the foundational concepts in antimicrobial susceptibility testing is paramount for the precise analysis and interpretation of experimental outcomes.

-

Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism following an overnight incubation period.[9][10][11] It serves as the most fundamental laboratory metric for an antimicrobial's activity against a specific organism.[11] A lower MIC value signifies that a smaller quantity of the compound is necessary to suppress microbial growth, thus indicating greater potency.[11]

-

Minimum Bactericidal Concentration (MBC): While the MIC quantifies the concentration required to inhibit growth (a bacteriostatic effect), the MBC identifies the lowest concentration of the antimicrobial agent needed to kill a specific bacterium.[12] The determination of the MBC is critical for differentiating between bacteriostatic and bactericidal compounds, thereby offering a more thorough characterization of the antimicrobial's efficacy.[9]

-

Bacteriostatic vs. Bactericidal Activity: A bacteriostatic agent prevents the growth and proliferation of bacteria, whereas a bactericidal agent actively kills them. The relationship between the MIC and MBC, expressed as the MBC/MIC ratio, can elucidate the nature of the antimicrobial effect. An agent is typically classified as bactericidal if the MBC is no more than four times the MIC.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution assay is a cornerstone quantitative technique for determining the MIC of an antimicrobial agent in a liquid growth medium.[13][14] This method yields a precise concentration value required to inhibit microbial proliferation.[9]

-

N-acetylphenyl derivatives (test compounds)

-

Appropriate solvent (e.g., Dimethyl sulfoxide (DMSO), ethanol)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]

-

Sterile 96-well flat-bottom microtiter plates[14]

-

Quality control bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Sterile 0.85% saline

-

0.5 McFarland turbidity standard

-

Calibrated micropipettes and multichannel pipette

-

Sterile, disposable pipette tips

-

Humidified incubator (35-37°C)[12]

-

Microplate reader for optical density (OD) measurements (optional)

-

Preparation of Test Compound Stock Solution:

-

Accurately weigh and dissolve the N-acetylphenyl derivative in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). The solvent must be selected based on compound solubility and minimal toxicity to the test organisms at the final concentration used in the assay.

-

-

Preparation of Bacterial Inoculum:

-

Using a sterile loop, pick 4-5 well-isolated colonies from a fresh (18-24 hour) agar plate.[15]

-

Transfer the colonies into a tube containing sterile saline.

-

Vortex thoroughly to ensure a homogeneous suspension.

-

Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10^8 Colony Forming Units (CFU)/mL.[15]

-

Prepare the final inoculum by diluting this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in each test well.[16]

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[17]

-

Add 100 µL of the test compound stock solution to the first column of wells.

-

Execute a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the final dilution column.

-

This procedure creates a gradient of decreasing concentrations of the N-acetylphenyl derivative.

-

-

Inoculation:

-

Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

-

This step brings the final volume in each well to 200 µL and halves the concentration of the test compound in each well.

-

-

Essential Controls:

-

Growth Control (Positive Control): Wells containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no compound).

-

Sterility Control (Negative Control): Wells containing 200 µL of uninoculated CAMHB to verify media sterility.[17]

-

Solvent Toxicity Control: Wells containing the highest concentration of the solvent used for the stock solution, plus CAMHB and the bacterial inoculum, to confirm the solvent has no inhibitory effect.

-

-

Incubation:

-

Reading and Interpretation of Results:

-

Following incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the N-acetylphenyl derivative that shows no visible growth.[11]

-

For a more quantitative assessment, the plate can be read using a microplate reader at an optical density of 600 nm.[12]

-

Caption: Broth Microdilution MIC Assay Workflow.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is performed as a follow-up to the MIC test to establish the concentration at which a compound demonstrates bactericidal activity.[9]

-

Completed MIC plate from Protocol 1

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Calibrated micropipette

-

Sterile, disposable pipette tips

-

Humidified incubator (35-37°C)

-

Subculturing from MIC Plate:

-

From the MIC plate, select the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth.

-

Homogenize the contents of these wells and, using a calibrated pipette, withdraw a 10-100 µL aliquot from each.

-

Spot-inoculate the aliquots onto separate, clearly labeled sectors of a fresh MHA plate.

-

It is also critical to plate an aliquot from the growth control well to confirm the initial viability of the bacteria.

-

-

Incubation:

-

Incubate the MHA plates at 35-37°C for 18-24 hours, or until colonies are visible on the growth control sector.

-

-

Reading and Interpretation of Results:

-

Following incubation, enumerate the number of colonies in each spot.

-

The MBC is defined as the lowest concentration of the N-acetylphenyl derivative that produces a ≥99.9% reduction (a 3-log decrease) in CFU/mL compared to the initial inoculum count.

-

Caption: Workflow for MBC Determination.

Protocol 3: Agar Disk Diffusion Assay for Preliminary Screening

The agar disk diffusion assay, often referred to as the Kirby-Bauer test, serves as a valuable qualitative or semi-quantitative method for the initial screening of antimicrobial compounds.[18][19][20] The underlying principle is the formation of a growth-inhibition zone around a disk impregnated with the antimicrobial agent.[15][18]

-

N-acetylphenyl derivatives

-

Sterile 6 mm filter paper disks

-

Mueller-Hinton Agar (MHA) plates

-

Quality control bacterial strains

-

Sterile 0.85% saline

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Calibrated micropipette

-

Sterile forceps

-

Humidified incubator (35-37°C)

-

Ruler or calipers

-

Preparation of Inoculum:

-

Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard, as detailed in Protocol 1.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing the swab against the inner wall of the tube.

-

Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure the development of a uniform bacterial lawn.

-

Allow the agar surface to dry for 3-5 minutes before applying the disks.

-

-

Preparation and Application of Disks:

-

Aseptically apply a precise volume of a known concentration of the N-acetylphenyl derivative solution onto each sterile filter paper disk.

-

Allow the solvent to fully evaporate in a sterile environment.

-

Using sterile forceps, carefully place the impregnated disks onto the surface of the inoculated MHA plate, ensuring firm contact.[15]

-

-

Essential Controls:

-

Positive Control: A disk containing a standard antibiotic with known efficacy against the test organism.

-

Negative Control: A disk treated only with the solvent used to dissolve the test compound to rule out any antimicrobial activity from the solvent itself.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 18-24 hours.

-

-

Reading and Interpretation of Results:

-

After incubation, use a ruler or calipers to measure the diameter of the zone of inhibition (the clear circular area around the disk where bacterial growth is absent) in millimeters (mm).[15]

-

The diameter of the inhibition zone is generally proportional to the susceptibility of the microorganism to the test compound.[21]

-

Caption: Agar Disk Diffusion Assay Workflow.

Data Analysis and Interpretation

The interpretation of antimicrobial susceptibility data must be conducted in accordance with the rigorous standards set by CLSI or EUCAST to ensure consistency and clinical relevance.[7][13][22][23]

| Result | Interpretation |

| MIC | The lowest concentration of the compound that inhibits visible growth. A lower MIC indicates higher potency.[11] |

| MBC | The lowest concentration of the compound that kills ≥99.9% of the initial inoculum. |

| MBC/MIC Ratio | - ≤ 4: Generally considered bactericidal . - > 4: Generally considered bacteriostatic . |

| Zone of Inhibition | The diameter of the clear zone around the disk. A larger zone generally indicates greater susceptibility of the organism to the compound. |

Table 1: Interpretation of Antimicrobial Screening Results.

For novel chemical entities like N-acetylphenyl derivatives, established clinical breakpoints do not exist. Consequently, their activity is typically benchmarked against standard antibiotics evaluated under identical experimental conditions. The MIC values obtained are pivotal for constructing structure-activity relationships (SAR), which are essential for guiding the optimization of the most potent derivatives for further preclinical development.

Troubleshooting

| Problem | Potential Cause(s) | Solution(s) |

| No growth in positive control well (MIC assay) | - Inoculum was not viable. - Incorrect media used. - Incubation error. | - Use a fresh culture for the inoculum. - Ensure the correct media (CAMHB) was used. - Verify incubator temperature and time. |

| Growth in negative control well (sterility control) | - Contamination of the media or microtiter plate. | - Use aseptic techniques. - Ensure all materials are sterile. |

| Inconsistent results between replicates | - Pipetting errors. - Inhomogeneous bacterial suspension. | - Calibrate pipettes regularly. - Ensure the bacterial suspension is well-mixed before inoculation. |

| Precipitation of the test compound in the wells | - Poor solubility of the compound in the assay medium. | - Try a different co-solvent. - Gently warm the stock solution before dilution. - Note the concentration at which precipitation occurs. |

| No zone of inhibition in disk diffusion assay | - The compound is not active against the test organism. - The concentration of the compound on the disk is too low. - Poor diffusion of the compound into the agar. | - Confirm the activity with a broth microdilution assay. - Increase the concentration of the compound on the disk. - Consider the physicochemical properties of the compound (e.g., molecular weight, hydrophobicity).[18] |

Table 2: Common Troubleshooting Scenarios.

Conclusion

The protocols and interpretive guidelines detailed in this document establish a robust and scientifically sound framework for the antimicrobial screening of N-acetylphenyl derivatives. By rigorously adhering to these standardized methods and upholding the principles of scientific integrity, researchers can generate high-quality, reproducible data. This data will be instrumental in identifying and advancing novel antimicrobial candidates from this important class of synthetic compounds. A systematic evaluation of MIC and MBC, coupled with preliminary screening assays, will facilitate a comprehensive understanding of their antimicrobial potential and guide future drug discovery efforts.

References

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.). Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved from [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021, February 4). Retrieved from [Link]

-

How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (2016, September 1). Retrieved from [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. (n.d.). Retrieved from [Link]

-

13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024, November 23). Retrieved from [Link]

-

Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

Antimicrobial activity of N-acetyl-phenylalanine produced from Streptomyces sp. G91353 | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

-

Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed. (n.d.). Retrieved from [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009, December 8). Retrieved from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). Retrieved from [Link]

-

Clinical Breakpoint Tables - EUCAST. (n.d.). Retrieved from [Link]

-

M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved from [Link]

-

Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (n.d.). Retrieved from [Link]

-

MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved from [Link]

-

Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Research India Publications. (n.d.). Retrieved from [Link]

-

EUCAST: EUCAST - Home. (n.d.). Retrieved from [Link]

-

Disk diffusion test - Wikipedia. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis, Antimicrobial Activities and Molecular Docking Studies of New N-Acylated Derivatives of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine - ResearchGate. (n.d.). Retrieved from [Link]

-

EUCAST -standardising antimicrobial susceptibility testing in Europe. (n.d.). Retrieved from [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Broth microdilution reference methodology - CGSpace. (2022, April 19). Retrieved from [Link]

-

CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. (n.d.). Retrieved from [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024, February 5). Retrieved from [Link]/)

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ripublication.com [ripublication.com]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 8. EUCAST: EUCAST - Home [eucast.org]

- 9. emerypharma.com [emerypharma.com]

- 10. idexx.dk [idexx.dk]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. protocols.io [protocols.io]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. chainnetwork.org [chainnetwork.org]

- 16. cgspace.cgiar.org [cgspace.cgiar.org]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. asm.org [asm.org]

- 19. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 20. hardydiagnostics.com [hardydiagnostics.com]

- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 22. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 23. bsac.org.uk [bsac.org.uk]

Application Notes & Protocols: A Guide to In Vitro Biological Assays for Acetylphenyl Compounds

Introduction: Characterizing the Therapeutic Potential of Acetylphenyl Scaffolds

The acetylphenyl moiety is a cornerstone in medicinal chemistry, most famously represented by acetylsalicylic acid (Aspirin), a drug that has had a profound impact on human health.[1][2] Compounds bearing this structural motif often exhibit potent anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3] However, the biological activities of this chemical class are not limited to COX inhibition. Depending on their substitution patterns, acetylphenyl derivatives may interact with a diverse range of biological targets, including other enzymes in the inflammatory cascade and key signaling proteins.

This guide provides a comprehensive framework for the in vitro characterization of novel acetylphenyl compounds. As a senior application scientist, my objective is not merely to list protocols but to provide a logical, multi-tiered screening cascade that allows researchers to build a robust biological profile for their compounds of interest. We will move from foundational cytotoxicity assessments to specific, mechanism-based enzymatic and cellular assays, emphasizing the rationale behind experimental choices and the importance of self-validating protocols.

Tier 1: Foundational Analysis - Assessing Cytotoxicity and Cell Viability

Expertise & Experience: Before investigating any specific biological activity, it is imperative to determine the concentration range at which a compound affects basic cellular health. A compound that indiscriminately kills cells is a toxin, not a specific inhibitor. This initial screen establishes the therapeutic window for all subsequent, more specific assays. We will use the XTT assay, a robust and high-throughput method that measures mitochondrial metabolic activity as a proxy for cell viability.[4][5][6]

Scientific Principle: The XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method for assessing cell viability.[6] In metabolically active, viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt XTT to form an orange, water-soluble formazan product.[4][5][7] The intensity of the orange color is directly proportional to the number of living cells.[4] Unlike the related MTT assay, the XTT formazan product is water-soluble, eliminating the need for a separate solubilization step and thereby reducing handling errors and simplifying the workflow.[6][7]

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for determining compound cytotoxicity using the XTT assay.

Protocol: XTT Cell Viability Assay

Materials:

-

Cell line of interest (e.g., A549 human lung carcinoma cells).[8]

-

Complete cell culture medium.

-

96-well flat-bottom tissue culture plates.

-

Acetylphenyl compound stock solution (e.g., 10 mM in DMSO).

-

XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent).

-

Positive control (e.g., Doxorubicin or another known cytotoxic agent).

-

Multichannel pipette and plate reader.

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well into a 96-well plate. Include wells for "no cell" blanks. Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 2-fold serial dilution of your acetylphenyl compound in culture medium, starting from a high concentration (e.g., 200 µM). Also prepare solutions for the vehicle control (medium with the same final concentration of DMSO) and a positive control.

-

Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions, vehicle, or positive control to the respective wells.

-

Incubation: Return the plate to the incubator for a predetermined exposure time (typically 24, 48, or 72 hours).

-

XTT Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution according to the manufacturer's protocol (this usually involves mixing the XTT reagent with the electron-coupling solution).

-

Assay Development: Add 50 µL of the activated XTT solution to each well (including "no cell" blanks). Gently swirl the plate to mix.

-

Final Incubation: Incubate the plate for 2 to 4 hours at 37°C, protected from light. Monitor the color change in the vehicle control wells.

-

Data Acquisition: Measure the absorbance of each well at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

Data Analysis:

-

Subtract the average absorbance of the "no cell" blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Tier 2: Primary Mechanistic Assays - Probing Anti-Inflammatory Activity

Once the non-toxic concentration range of a compound is known, we can investigate its specific biological effects. For acetylphenyl compounds, the primary hypothesis is often anti-inflammatory activity. We will explore this through two key assays targeting distinct points in the inflammatory cascade.

A. Enzyme Inhibition: Cyclooxygenase (COX) Activity

Expertise & Experience: The canonical mechanism of action for NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of inflammation and pain.[2][9] It is crucial to assess activity against both isoforms. While COX-2 is the primary target for anti-inflammatory effects, inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects. A compound that is selective for COX-2 is often a more desirable therapeutic candidate.

Scientific Principle: Measuring Prostaglandin Synthesis

This assay directly measures the enzymatic activity of purified COX-1 and COX-2 enzymes.[9] In the presence of the substrate, arachidonic acid, the enzyme produces prostaglandins (PGs). The amount of a specific prostaglandin, such as PGE₂, produced is then quantified, typically using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[9] An effective COX inhibitor will reduce the amount of PGE₂ generated.

Signaling Pathway: COX-Mediated Prostaglandin Synthesis```dot

Caption: Simplified canonical NF-κB signaling pathway initiated by TNF-α.

Protocol: NF-κB Luciferase Reporter Assay

Materials:

-

RAW 264.7 or HEK293 cells stably expressing an NF-κB luciferase reporter construct.

-

Complete culture medium.

-

White, opaque 96-well plates.

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to stimulate NF-κB activation.

-

Acetylphenyl test compounds.

-

Luciferase assay reagent (e.g., Promega ONE-Glo™).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed 2-5 x 10⁴ reporter cells in 100 µL of medium per well into a white, opaque 96-well plate. Incubate overnight.

-

Compound Pre-treatment: Add serial dilutions of your acetylphenyl compounds to the wells. Include a vehicle control. Incubate for 1-2 hours.

-

Trustworthiness: This pre-treatment allows the compound to enter the cells and interact with its potential target before the inflammatory stimulus is introduced.

-

-

Stimulation: Add the stimulant (e.g., LPS to a final concentration of 100 ng/mL or TNF-α to 10 ng/mL) to all wells except for the "unstimulated" control.

-

Incubation: Incubate the plate for 6-8 hours. This allows sufficient time for the signaling cascade to activate, NF-κB to translocate, and the luciferase reporter protein to be expressed.

-

Lysis and Luminescence Reading: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's protocol (this step typically combines cell lysis and substrate addition).

-

Data Acquisition: After a short incubation (5-10 minutes) to stabilize the signal, measure luminescence using a plate luminometer.

Data Analysis:

-

Subtract the average luminescence of the "unstimulated" control from all other readings.

-

Calculate the percent inhibition of NF-κB activity for each concentration relative to the stimulated vehicle control: % Inhibition = (1 - (Luminescence_treated / Luminescence_stimulated_vehicle)) * 100

-

Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.

Summary of Data and Interpretation

A systematic in vitro evaluation generates a multi-point dataset that, when viewed together, creates a comprehensive biological profile of a test compound. The results should be summarized clearly to facilitate comparison and decision-making.

| Assay | Endpoint Measured | Compound X (Hypothetical Data) | Interpretation |

| Cell Viability (A549) | Cytotoxicity (IC₅₀) | > 100 µM | Compound is not cytotoxic in the tested range. |

| COX-1 Enzyme Activity | Inhibition (IC₅₀) | 25 µM | Moderate inhibition of the constitutive isoform. |

| COX-2 Enzyme Activity | Inhibition (IC₅₀) | 0.5 µM | Potent inhibition of the inducible inflammatory isoform. |

| COX-2 Selectivity Index | IC₅₀ (COX-1) / IC₅₀ (COX-2) | 50 | Compound is 50-fold more selective for COX-2 over COX-1. |

| NF-κB Reporter Assay | Inhibition (EC₅₀) | 5 µM | Compound inhibits inflammatory signaling in a cellular context. |

Overall Profile: Based on this hypothetical data, Compound X is a potent, selective COX-2 inhibitor with low cytotoxicity. Its ability to also inhibit the NF-κB pathway at a low micromolar concentration suggests it may have broader anti-inflammatory effects beyond simple prostaglandin synthesis inhibition, making it a strong candidate for further investigation.

References

-

The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example . PMC - NIH. [Link]

-

An Acetyl-Click Chemistry Assay to Measure HAT1 Acetylation . PMC - NIH. [Link]

-

An ELISA method to measure inhibition of the COX enzymes . PubMed - NIH. [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR . PMC - NIH. [Link]

-

A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases . PMC - NIH. [Link]

-

In-vitro and in-vivo metabolism of different aspirin formulations studied by a validated liquid chromatography tandem mass spectrometry method . PubMed. [Link]

-

Synthesis and anti-inflammatory activity of 1-acetyl-5-substituted aryl-3-(beta-aminonaphthyl) . PubMed. [Link]

-

(IUCr) Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate . IUCr. [Link]

-

Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery . NCBI - NIH. [Link]

-

In Vitro Bioequivalence of Acetylsalicylic Acid and Implications in Public Health . Dissolution Technologies. [Link]

-

What is the mechanism of Acetylpheneturide? . Patsnap Synapse. [Link]

-

In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents . Open Exploration Publishing. [Link]

-

The NF-kB Signaling Pathway . Creative Diagnostics. [Link]

-

In vitro and in vivo activity of acetylsalicylic acid (ASA) treatment... . ResearchGate. [Link]

-

Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography . MDPI. [Link]

-

Targeted Protein Acetylation in Cells Using Heterobifunctional Molecules . ACS Publications. [Link]

-

Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf - NIH. [Link]

-

COX2 Inhibitor Screening Assay Kit . BPS Bioscience. [Link]

-

(PDF) Comparative cytotoxicity of phenols in vitro . ResearchGate. [Link]

-

Assaying Homodimers of NF-κB in Live Single Cells . Frontiers. [Link]

-

Assaying NF-κB activation and signaling from TNF receptors . PubMed. [Link]

-

Receptor Binding Assay - Part 1 . YouTube. [Link]

-

In Vitro Dissolution Study of Acetylsalicylic Acid and Clopidogrel Bisulfate Solid Dispersions: Validation of the RP-HPLC Method for Simultaneous Analysis . MDPI. [Link]

-

Cell Viability and Proliferation Assays in Drug Screening . Danaher Life Sciences. [Link]

-

Toxicity of some phenolic derivatives--in vitro studies . PubMed. [Link]

-

Anti-Inflammatory and Antioxidant Activity of Acalypha hispida Leaf and Analysis of its Major Bioactive Polyphenols by HPLC . PubMed Central. [Link]

-

Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin . DiVA portal. [Link]

-

Harnessing Postbiotics to Boost Chemotherapy: N-Acetylcysteine and Tetrahydro β-Carboline Carboxylic Acid as Potentiators in Pancreatic and Colorectal Cancer . MDPI. [Link]

-

[Comparative studies on the in vitro dissolution and bioavailability of various acetylsalicylic acid preparations] . PubMed. [Link]

-

Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells . PMC - NIH. [Link]

-

In Vitro Identification and In Vivo Confirmation of Metabolites of High Molecular Weight Synthetic Phenolic Antioxidants . ACS Publications. [Link]

-

NF-κB . Wikipedia. [Link]

-

(PDF) In vitro cell-based assays to test drugs – A Review . ResearchGate. [Link]

-

Acetylcholinesterase Inhibitors: Pharmacology and Toxicology . PMC - PubMed Central. [Link]

-

Exploring the Chemical Profile, In Vitro Antioxidant and Anti-Inflammatory Activities of Santolina rosmarinifolia Extracts . MDPI. [Link]

-

Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones . PMC - NIH. [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition . MDPI. [Link]

-

New insights into the mechanism of action of acetaminophen: Its clinical pharmacologic characteristics reflect its inhibition of the two prostaglandin H2 synthases . PubMed. [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. In Vitro Dissolution Study of Acetylsalicylic Acid and Clopidogrel Bisulfate Solid Dispersions: Validation of the RP-HPLC Method for Simultaneous Analysis [mdpi.com]

- 3. Buy 4-Acetylphenyl acetate (EVT-278265) | 13031-43-1 [evitachem.com]

- 4. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Glycinate Scaffold: A Gateway to Heterocyclic Compound Synthesis

Application Notes & Protocols for Researchers in Organic Synthesis and Drug Discovery

Introduction: The Enduring Importance of Heterocyples and the Strategic Role of Glycinate Derivatives

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these cyclic structures. Their prevalence stems from the unique three-dimensional architectures and diverse electronic properties they offer, enabling precise interactions with biological targets. Within the vast toolbox of synthetic organic chemistry, the humble glycine molecule and its ester derivatives have emerged as exceptionally versatile and powerful building blocks for the construction of a wide array of heterocyclic systems.

Glycinate derivatives, such as ethyl glycinate, offer a unique combination of functionalities: a nucleophilic amine, an electrophilic ester, and an acidic α-proton. This trifecta of reactivity allows for a diverse range of chemical transformations, making them ideal starting materials for the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth exploration of key synthetic strategies that leverage glycinate derivatives, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel molecular entities.

Core Synthetic Strategies: A World of Possibilities from a Simple Amino Acid Ester

The strategic application of glycinate derivatives in heterocyclic synthesis can be broadly categorized into three main approaches:

-

Cyclization Reactions: These reactions involve the formation of a ring system through intramolecular reactions, often following an initial intermolecular reaction to assemble the necessary precursors.

-

Cycloaddition Reactions: Glycinate derivatives can be converted into 1,3-dipoles, which then undergo cycloaddition reactions with various dipolarophiles to construct five-membered rings.

-

Multicomponent Reactions (MCRs): In these elegant and atom-economical processes, three or more reactants combine in a single pot to generate complex products, with glycinate derivatives often serving as a key component.

This guide will delve into each of these strategies, providing both the theoretical underpinnings and practical, field-tested protocols.

Part 1: Cyclization Strategies for Heterocycle Synthesis

Intramolecular cyclization is a cornerstone of heterocyclic synthesis. By strategically positioning reactive functional groups, acyclic precursors derived from glycinate esters can be coaxed into forming stable ring structures. This section will explore the synthesis of two medicinally important classes of heterocyles: benzodiazepines and piperazines.

The Synthesis of 1,4-Benzodiazepines: A Privileged Scaffold in Medicinal Chemistry